molecular formula C12H13ClN2OS B12731986 N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide CAS No. 68268-00-8

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide

Katalognummer: B12731986
CAS-Nummer: 68268-00-8
Molekulargewicht: 268.76 g/mol
InChI-Schlüssel: AGJGKJUQUHGXAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide is a chemical compound characterized by its unique structure, which includes a benzisothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide typically involves the reaction of 2,1-benzisothiazole derivatives with appropriate chlorinated butanamides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,1-Benzisothiazol-3-yl)propanamide
  • N-(2,1-Benzisothiazol-3-yl)acetamide

Uniqueness

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide is unique due to its chlorinated butanamide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

68268-00-8

Molekularformel

C12H13ClN2OS

Molekulargewicht

268.76 g/mol

IUPAC-Name

N-(2,1-benzothiazol-3-yl)-4-chloro-N-methylbutanamide

InChI

InChI=1S/C12H13ClN2OS/c1-15(11(16)7-4-8-13)12-9-5-2-3-6-10(9)14-17-12/h2-3,5-6H,4,7-8H2,1H3

InChI-Schlüssel

AGJGKJUQUHGXAD-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=C2C=CC=CC2=NS1)C(=O)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.